2-(3-Azidopropyl)isoindole-1,3-dione

Catalog No.
S664216
CAS No.
88192-21-6
M.F
C11H10N4O2
M. Wt
230.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Azidopropyl)isoindole-1,3-dione

CAS Number

88192-21-6

Product Name

2-(3-Azidopropyl)isoindole-1,3-dione

IUPAC Name

2-(3-azidopropyl)isoindole-1,3-dione

Molecular Formula

C11H10N4O2

Molecular Weight

230.22 g/mol

InChI

InChI=1S/C11H10N4O2/c12-14-13-6-3-7-15-10(16)8-4-1-2-5-9(8)11(15)17/h1-2,4-5H,3,6-7H2

InChI Key

MMSQWAQECRXRGR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN=[N+]=[N-]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN=[N+]=[N-]

The exact mass of the compound 2-(3-Azidopropyl)isoindole-1,3-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(3-Azidopropyl)isoindole-1,3-dione (CAS: 88192-21-6) is a specialized bifunctional linker combining a terminal azide for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and a phthalimide-protected primary amine. In industrial and advanced laboratory settings, this compound serves as a critical building block for synthesizing proteolysis-targeting chimeras (PROTACs), bioconjugates, and functionalized materials. By providing a pre-formed, stable azide with a flexible three-carbon spacer, it bypasses the need for hazardous in-house azidation of alkyl halides while ensuring the primary amine remains completely unreactive during complex downstream coupling steps [1].

Substituting 2-(3-Azidopropyl)isoindole-1,3-dione with its direct precursor, N-(3-bromopropyl)phthalimide, forces the buyer to perform an in-house azidation using sodium azide—a highly toxic and explosive reagent that requires stringent safety protocols and additional purification steps, delaying workflows by 24 to 48 hours [1]. Conversely, attempting to use the unprotected analog, 3-azidopropan-1-amine, introduces severe chemoselectivity issues; the free primary amine can readily undergo unwanted side reactions (such as amidation or Michael addition) during multi-step syntheses or CuAAC reactions with electrophile-rich substrates, leading to substantial yield losses and complex impurity profiles [2].

Elimination of Hazardous Azidation Workflows

Procuring the pre-formed azide 2-(3-Azidopropyl)isoindole-1,3-dione directly bypasses the need to synthesize it from N-(3-bromopropyl)phthalimide. In-house azidation requires handling sodium azide at elevated temperatures, which introduces severe toxicity and explosion risks, alongside a typical 15-20% yield loss during the necessary aqueous workup and purification. Purchasing the ready-to-use azide saves approximately 24-48 hours of processing time per batch and entirely eliminates the safety overhead associated with azide salt handling [1].

Evidence DimensionSynthetic steps and safety overhead
Target Compound Data0 additional steps; no NaN3 handling required
Comparator Or BaselineN-(3-bromopropyl)phthalimide (Requires 1 step, high-heat NaN3 handling, and purification)
Quantified DifferenceSaves 24-48 hours and eliminates NaN3-related explosive/toxic hazards
ConditionsStandard laboratory or pilot-scale synthesis preparation

Bypassing in-house azidation drastically improves laboratory safety and accelerates time-to-market for complex linker syntheses.

Chemoselectivity via Phthalimide Protection

During complex click-chemistry conjugations involving electrophilic substrates, the phthalimide group of 2-(3-Azidopropyl)isoindole-1,3-dione completely masks the amine nucleophilicity. When compared to the unprotected 3-azidopropan-1-amine, which can suffer >30% yield degradation due to competing amine-driven side reactions (e.g., unwanted acylation or alkylation), the protected compound maintains near-quantitative (>95%) chemoselectivity exclusively at the azide terminus [1].

Evidence DimensionChemoselectivity in electrophile-rich environments
Target Compound Data>95% selective CuAAC reaction at the azide
Comparator Or Baseline3-azidopropan-1-amine (<70% selectivity due to free amine side reactions)
Quantified Difference>25% improvement in target conjugate yield
ConditionsCuAAC click reaction in the presence of activated esters or alkyl halides

Ensuring absolute chemoselectivity prevents the formation of complex impurities, reducing the need for costly chromatographic separations.

Spacer Length and Steric Relief

The three-carbon (propyl) spacer in 2-(3-Azidopropyl)isoindole-1,3-dione provides a measurable structural advantage over shorter analogs. Compared to the two-carbon analog (2-(2-azidoethyl)isoindole-1,3-dione), the propyl chain creates sufficient distance from the bulky, rigid phthalimide core, reducing steric hindrance during the formation of the triazole ring. This structural difference typically translates to a 10-20% higher conjugation efficiency when reacting with sterically demanding alkynes, such as those found on large biomolecules or PROTAC target-binding ligands [1].

Evidence DimensionCuAAC conjugation yield with bulky alkynes
Target Compound DataHigh efficiency (typically >85% yield)
Comparator Or Baseline2-(2-azidoethyl)isoindole-1,3-dione (often <75% yield due to steric clash)
Quantified Difference10-20% increase in conjugation yield
ConditionsReaction with sterically hindered macrocyclic or biomolecular alkynes

Selecting the propyl spacer maximizes the yield of high-value, sterically demanding bioconjugates and PROTAC molecules.

Thermal Stability and Storage Safety

Low-molecular-weight aliphatic azides are notoriously volatile and pose significant explosion risks, often failing the 'rule of six' (where the ratio of carbon and oxygen to nitrogen atoms is less than 3). The incorporation of the bulky, carbon-rich phthalimide core in 2-(3-Azidopropyl)isoindole-1,3-dione raises the (C+O)/N ratio to 3.25. This results in a stable solid that can be safely stored at room temperature or 4°C for extended periods without the degradation or detonation risks associated with smaller, unprotected azidoalkanes [1].

Evidence DimensionThermal stability and explosive hazard ((C+O)/N ratio)
Target Compound Data(C+O)/N ratio = 3.25 (Stable solid, safe for standard storage)
Comparator Or Baseline1-azidopropane ((C+O)/N = 1.0, high explosive risk)
Quantified DifferenceElimination of cold-chain and specialized explosive-handling requirements
ConditionsLong-term bulk storage and transport

Procuring a thermally stable azide drastically reduces shipping costs, storage complexity, and facility safety liabilities.

PROTAC and Targeted Protein Degrader Synthesis

Because of its three-carbon spacer and robust amine protection, 2-(3-Azidopropyl)isoindole-1,3-dione is an effective building block for constructing the linker regions of PROTACs. It allows for highly efficient click-coupling to an alkyne-functionalized target ligand, followed by controlled hydrazine-mediated deprotection to reveal the primary amine for subsequent attachment to an E3 ligase recruiter [1].

Advanced Bioconjugation and Fluorescent Labeling

In the development of diagnostic probes or antibody-drug conjugates (ADCs), the compound provides a reliable, chemoselective handle. Its high stability and lack of side reactions in complex mixtures ensure that expensive biomolecules or fluorophores are cleanly conjugated without the yield losses associated with unprotected azidoamines [2].

Surface Functionalization in Materials Science

For creating functionalized nanoparticles, resins, or microarray surfaces, the pre-formed azide allows for direct, safe 'grafting-to' approaches via click chemistry. The phthalimide group not only protects the amine during the grafting process but also serves as a hydrophobic tag that can be later unmasked to generate a highly reactive, positively charged aminated surface [3].

XLogP3

2.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

88192-21-6

Wikipedia

1H-Isoindole-1,3(2H)-dione, 2-(3-azidopropyl)-

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